Meta- vs. Para-DVB: A Fivefold Difference in Reactivity with Styrene Governs Network Homogeneity
In copolymerization with styrene, the reactivity of the para-DVB isomer is substantially higher than that of the meta-DVB isomer. The monomer reactivity ratio for styrene (r1) was found to be 0.20 when copolymerizing with p-DVB, compared to 1.11 with m-DVB [1]. This indicates that p-DVB is incorporated into the polymer chain roughly 5.5 times faster than m-DVB, leading to a more clustered, heterogeneous network structure with a higher concentration of unreacted pendant double bonds [2].
| Evidence Dimension | Monomer Reactivity Ratio (r1) with Styrene |
|---|---|
| Target Compound Data | r1 = 1.11 (m-DVB) and r1 = 0.20 (p-DVB) |
| Comparator Or Baseline | Styrene (r1) in copolymerization with m-DVB and p-DVB. |
| Quantified Difference | The r1 value for styrene is 5.5x higher with m-DVB, demonstrating p-DVB's much higher relative reactivity. |
| Conditions | High conversion copolymerization at elevated temperatures, determined by the integrated copolymerization equation. |
Why This Matters
This difference dictates the final polymer architecture; choosing a DVB grade rich in para-isomer will yield a more densely and irregularly crosslinked network, impacting mechanical rigidity and swelling, whereas a meta-rich grade produces a more uniform network.
- [1] Wiley, R. H., & Davis, B. (1968). 'Monomer Reactivity Ratios for the Copolymerization of Styrene with Pure Meta-and Pure Para-Divinylbenzenes'. Journal of Macromolecular Science: Part A - Chemistry, 2(6), 1277-1283. View Source
- [2] Mikos, A. G., & Peppas, N. A. (1987). 'Evidence of unequal vinyl group reactivity in copolymerization/crosslinking reactions of mono- and divinyl comonomers'. Journal of Controlled Release, 5(1), 57-62. View Source
